The Biological Role of Adenosine-3',5'-bisphosphate: A Technical Guide
The Biological Role of Adenosine-3',5'-bisphosphate: A Technical Guide
Abstract
Adenosine-3',5'-bisphosphate (pAp), a structural isomer of adenosine (B11128) diphosphate (B83284) (ADP), has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a multitude of cellular processes.[1][2] Initially identified as the product of sulfotransferase reactions, pAp is now recognized as a key regulator of RNA metabolism and a central player in stress response signaling, particularly in plants.[2][3] Its intracellular concentration is tightly controlled through a balance of synthesis from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and degradation by specific nucleotidases.[2] Dysregulation of pAp levels can have profound effects on gene expression and cellular homeostasis. This guide provides an in-depth overview of the synthesis, degradation, and multifaceted biological roles of pAp, with a focus on its function as a signaling molecule. It also details relevant experimental protocols and quantitative data for researchers in cellular biology and drug development.
Metabolism of Adenosine-3',5'-bisphosphate
The cellular pool of pAp is dynamically regulated by its synthesis and degradation.
Synthesis of pAp
The primary route for pAp synthesis is as a byproduct of sulfotransferase (SOT) reactions.[2] In these reactions, the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), donates its sulfo group to an acceptor molecule, releasing pAp.[2][4][5] This process is fundamental for the sulfation of a wide range of molecules, including xenobiotics, hormones, and macromolecules.[5]
In bacteria, pAp is also generated from coenzyme A metabolism through the transfer of the phosphopantetheine group.[6][7] Additionally, in some organisms, the reduction of PAPS by PAPS reductase in the sulfur assimilation pathway yields pAp and sulfite.[4][8]
Degradation of pAp
The accumulation of pAp can be toxic to cells, primarily through the inhibition of essential enzymes like exoribonucleases.[9][10] Therefore, its removal is crucial for cellular function. This is accomplished by 3'(2'),5'-bisphosphate nucleotidases, which hydrolyze pAp to adenosine monophosphate (AMP) and inorganic phosphate (B84403) (Pi).[2]
In the plant Arabidopsis thaliana, the enzyme SAL1 (also known as FRY1) is a key regulator of pAp levels and is localized to both chloroplasts and mitochondria.[11][12] In bacteria, enzymes such as CysQ from Escherichia coli and members of the amidohydrolase superfamily, like Cv1693 from Chromobacterium violaceum, are responsible for pAp hydrolysis.[6][7][9]
Below is a diagram illustrating the metabolic pathways of pAp.
Biological Roles of Adenosine-3',5'-bisphosphate
pAp plays a crucial role in several biological processes, most notably as a signaling molecule in response to environmental stress and as a regulator of RNA turnover.
Retrograde Signaling in Plant Stress Response
In plants, pAp acts as a retrograde signaling molecule, communicating stress signals from the chloroplasts and mitochondria to the nucleus to orchestrate a response.[12][13] Under conditions of drought and high light stress, oxidative stress leads to the inactivation of the SAL1 phosphatase.[4][12] This inactivation results in the accumulation of pAp in the chloroplasts.[11][12][14] The accumulated pAp can then move to the cytosol and subsequently to the nucleus, where it modulates the expression of stress-responsive genes.[11][12] This signaling pathway has been shown to contribute to drought tolerance in plants.[12] For instance, in wild-type Arabidopsis plants subjected to drought, pAp levels can increase by as much as 30-fold.[11][14]
The SAL1-pAp retrograde signaling pathway is depicted in the diagram below.
Regulation of RNA Metabolism
A primary mechanism by which pAp exerts its biological effects is through the inhibition of 5' to 3' exoribonucleases (XRNs).[11] These enzymes are critical for RNA turnover and quality control. By inhibiting XRNs, pAp can alter the stability of specific mRNA transcripts, leading to changes in gene expression.[11] This is a key part of how the SAL1-pAp pathway regulates stress-responsive genes.[12]
Recent studies have also shown that pAp can inhibit the decapping exoribonuclease DXO, which is involved in pre-mRNA capping quality control.[15] The inhibition is competitive, with pAp occupying the active site of the enzyme.[15]
Interplay with Other Signaling Pathways
The SAL1-pAp pathway does not operate in isolation but interacts with other crucial signaling networks.
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Phytohormone Signaling: There is evidence for a connection between the SAL1-pAp pathway and the signaling of various phytohormones, including abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA).[12][16][17] For example, elevated pAp levels can restore guard cell responsiveness in ABA-insensitive mutants, and the SAL1-pAp pathway is involved in regulating SA- and JA-mediated signaling in plant immunity.[16][17]
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Reactive Oxygen Species (ROS) Signaling: In guard cells, pAp can induce the accumulation of ROS in both the chloroplasts and the apoplast, which is necessary for ABA-mediated stomatal closure.[18]
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Iron Homeostasis: The SAL1-pAp pathway has also been implicated in the regulation of iron homeostasis in Arabidopsis.[13]
Quantitative Data
The following tables summarize key quantitative data related to the function of Adenosine-3',5'-bisphosphate.
Table 1: Enzyme Kinetics for pAp Hydrolysis
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|---|
| Cv1693 | Chromobacterium violaceum | pAp | 16 ± 2 | 22 ± 1 | 1.4 x 106 | [6][7] |
| Cv1693 | Chromobacterium violaceum | pGp | 30 ± 5 | 25 ± 2 | 8.3 x 105 | [7] |
| Cv1693 | Chromobacterium violaceum | pCp | 21 ± 3 | 14 ± 1 | 6.7 x 105 | [7] |
| Cv1693 | Chromobacterium violaceum | pUp | 46 ± 6 | 17 ± 1 | 3.7 x 105 |[7] |
Table 2: Changes in pAp Concentration Under Stress
| Organism | Tissue | Stress Condition | Fold Increase in pAp | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana (wild-type) | Leaves | Drought | ~30-fold | [11][14] |
| Arabidopsis thaliana (sal1 mutant) | - | Normal Growth | ~20-fold (compared to wild-type) |[11] |
Experimental Protocols
Quantification of pAp by HPLC-MS/MS
This protocol describes a general method for the extraction and quantification of pAp from plant tissues.
-
Sample Collection and Freezing: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 10% trichloroacetic acid).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a graphite (B72142) carbon column) to clean up the supernatant and enrich for nucleotides.
-
HPLC-MS/MS Analysis: Analyze the purified extract using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Column: Use a C18 reverse-phase column for separation.
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for pAp.
-
-
Quantification: Use a standard curve generated with known concentrations of a pAp standard to quantify the amount of pAp in the samples.
Exoribonuclease (XRN) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of pAp on XRN activity.
-
Enzyme and Substrate Preparation: Purify the XRN enzyme of interest. Prepare a 5'-end-labeled single-stranded RNA substrate (e.g., using [γ-32P]ATP and T4 polynucleotide kinase).
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, the purified XRN enzyme, and varying concentrations of pAp.
-
Initiation of Reaction: Add the radiolabeled RNA substrate to the reaction mixtures to start the reaction. Incubate at the optimal temperature for the enzyme.
-
Time Points and Quenching: Take aliquots at different time points and quench the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
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Analysis: Visualize the gel using autoradiography or a phosphorimager. Quantify the amount of undigested substrate and cleavage products to determine the rate of RNA degradation at different pAp concentrations. Calculate the IC50 value for pAp inhibition.
The workflow for an XRN inhibition assay is illustrated below.
Conclusion
Adenosine-3',5'-bisphosphate is a vital signaling molecule that plays a central role in the cellular response to stress and the regulation of gene expression. Its function as a retrograde signal in plants highlights the intricate communication networks that exist between different cellular compartments. The inhibitory effect of pAp on exoribonucleases provides a direct mechanism for its influence on RNA metabolism. Further research into the diverse roles of pAp and the enzymes that regulate its levels will undoubtedly uncover new layers of complexity in cellular signaling and may provide novel targets for the development of therapeutic agents and for the engineering of stress-tolerant crops.
References
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